molecular formula C11H15BFNO3 B2734980 6-Cyclohexyloxy-2-fluoropyridine-3-boronic acid CAS No. 2096332-44-2

6-Cyclohexyloxy-2-fluoropyridine-3-boronic acid

Cat. No.: B2734980
CAS No.: 2096332-44-2
M. Wt: 239.05
InChI Key: VKCDNXRKYRHKMM-UHFFFAOYSA-N
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Description

6-Cyclohexyloxy-2-fluoropyridine-3-boronic acid is an organic compound with the molecular formula C11H15BFNO3 and a molecular weight of 239.05 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a cyclohexyloxy group and a fluorine atom. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyridine derivative with a boronic acid or boronate ester in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Cyclohexyloxy-2-fluoropyridine-3-boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can produce various substituted pyridine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Cyclohexyloxy-2-fluoropyridine-3-boronic acid is unique due to the presence of the cyclohexyloxy group, which can enhance its lipophilicity and potentially improve its membrane permeability and bioavailability compared to other similar compounds .

Properties

IUPAC Name

(6-cyclohexyloxy-2-fluoropyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BFNO3/c13-11-9(12(15)16)6-7-10(14-11)17-8-4-2-1-3-5-8/h6-8,15-16H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKCDNXRKYRHKMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)OC2CCCCC2)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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